molecular formula C6H11FN2O B6605783 rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea CAS No. 2411312-94-0

rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea

Cat. No.: B6605783
CAS No.: 2411312-94-0
M. Wt: 146.16 g/mol
InChI Key: ALWXMFXVHWAQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea is a synthetic organic compound with the molecular formula C6H11FN2O This compound is characterized by the presence of a fluorine atom and a methyl group attached to a cyclobutyl ring, along with a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out to introduce the fluorine and methyl groups onto the cyclobutyl ring.

    Urea Formation: The final step involves the reaction of the substituted cyclobutyl compound with an isocyanate or a related reagent to form the urea functional group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may not be publicly available.

Chemical Reactions Analysis

Types of Reactions

rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the urea functional group or other parts of the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea has a range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea involves its interaction with specific molecular targets and pathways. The fluorine atom and urea functional group play key roles in its reactivity and interactions. Detailed studies on its mechanism of action may reveal insights into its potential biological effects and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea include:

    Fluorinated Ureas: Compounds with similar structures but different substituents on the cyclobutyl ring.

    Cyclobutyl Ureas: Compounds with different functional groups attached to the cyclobutyl ring.

Uniqueness

This compound is unique due to the specific combination of a fluorine atom, a methyl group, and a urea functional group on a cyclobutyl ring

Properties

IUPAC Name

(3-fluoro-3-methylcyclobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c1-6(7)2-4(3-6)9-5(8)10/h4H,2-3H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWXMFXVHWAQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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